3-nitro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide
Beschreibung
Eigenschaften
IUPAC Name |
3-nitro-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N6O4/c25-17(12-5-4-8-14(9-12)24(27)28)21-22-11-19-16-15(18(22)26)10-20-23(16)13-6-2-1-3-7-13/h1-11H,(H,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHEQOKGRNMRIJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide typically involves multiple steps, starting from readily available starting materials One common approach is the cyclization of appropriate hydrazine derivatives with diketones or aldehydes to form the pyrazolo[3,4-d]pyrimidine core
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-nitro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The carbonyl group in the pyrazolo[3,4-d]pyrimidine core can be reduced to a hydroxyl group.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups into the benzamide moiety.
Wissenschaftliche Forschungsanwendungen
Synthetic Routes
The synthesis of this compound typically involves multiple steps:
- Cyclization : Appropriate hydrazine derivatives are reacted with diketones or aldehydes to form the pyrazolo[3,4-d]pyrimidine core.
- Functionalization : Further reactions can introduce various functional groups, enhancing its properties for specific applications.
Medicinal Chemistry
3-nitro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is being investigated for its potential therapeutic applications:
- Anticancer Activity : Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant anticancer properties. Studies have shown that these compounds can arrest the cell cycle and induce apoptosis in cancer cell lines such as HeLa and MCF7 .
- Antimicrobial Properties : The compound is also explored for its antimicrobial effects, making it a candidate for developing new antibiotics .
Biological Research
The compound serves as a valuable tool in biological studies:
- Enzyme Inhibition : It is studied for its ability to inhibit specific enzymes that are crucial in various biochemical pathways, contributing to disease progression.
- Cell Signaling : Research has shown that compounds with similar structures can affect cell signaling pathways, potentially leading to therapeutic benefits in conditions like cancer and inflammation .
Material Science
In addition to biological applications, this compound has potential uses in material science:
- Polymer Chemistry : Its unique structure allows it to act as a building block for synthesizing new polymers with desired mechanical and thermal properties .
Case Study 1: Anticancer Activity
A study published in the journal Molecules investigated a series of pyrazolo[3,4-b]pyridine derivatives, including those related to 3-nitro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide. The results demonstrated significant cytotoxic effects against various cancer cell lines, suggesting the compound's potential as an anticancer agent .
Case Study 2: Antimicrobial Effects
Another research effort focused on evaluating the antimicrobial properties of pyrazolo[3,4-d]pyrimidine derivatives. It was found that certain modifications led to enhanced activity against both Gram-positive and Gram-negative bacteria, highlighting the importance of structural variations in developing effective antimicrobial agents .
Wirkmechanismus
The mechanism of action of 3-nitro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of kinases or other proteins involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazole core but differ in the fused ring system.
3(5)-substituted pyrazoles: These compounds have a pyrazole ring with different substitution patterns.
Uniqueness
3-nitro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is unique due to its specific substitution pattern and the presence of both a nitro group and a benzamide moiety. This combination of functional groups contributes to its distinct chemical and biological properties.
Biologische Aktivität
3-nitro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a member of the pyrazolo[3,4-d]pyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in cancer therapy. This compound features a fused bicyclic structure that combines both pyrazolo and pyrimidine moieties, along with a benzamide functional group. The presence of a nitro group is significant as it may influence the compound's biological activity.
The biological activity of 3-nitro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide primarily involves its role as an inhibitor of various kinases. Kinases are crucial in regulating cell signaling pathways that control cell proliferation and survival. The compound's structure allows it to mimic ATP, enabling it to bind effectively to kinase active sites and inhibit their activity. This inhibition can lead to disruption in cell cycle progression and apoptosis in cancer cells.
Biological Activity Overview
The following table summarizes key findings related to the biological activity of 3-nitro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide and related compounds:
Case Studies and Research Findings
Recent studies have highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives as effective anticancer agents:
- Epidermal Growth Factor Receptor (EGFR) Inhibition : A study demonstrated that certain derivatives showed potent anti-proliferative activities against A549 and HCT-116 cancer cells. Compound 12b exhibited an IC50 value of 0.016 µM against wild-type EGFR, indicating strong inhibitory potential against this critical target in cancer therapy .
- Cyclin-dependent Kinase (CDK) Inhibition : The compound's ability to inhibit CDK2 is particularly noteworthy as CDK2 plays a pivotal role in cell cycle regulation. Inhibition of CDK2 can lead to significant anticancer effects by disrupting cellular signaling pathways related to growth and division.
- Apoptosis Induction : Flow cytometric analyses revealed that certain derivatives could induce apoptosis effectively, increasing the BAX/Bcl-2 ratio significantly, which is a marker for apoptotic activity. This suggests that these compounds could be developed into therapeutic agents targeting apoptosis pathways in cancer cells .
Q & A
Q. Table 1: Reaction Conditions for Key Intermediates
| Intermediate | Reagents/Conditions | Yield | Characterization Methods |
|---|---|---|---|
| 11 | Ethanol, reflux | 90% | IR, FAB-MS, Elemental Analysis |
| 12 | NaNO₂, AcOH, 0–5°C | – | Colorimetric monitoring |
Basic: How is structural characterization of this compound and its derivatives performed?
Answer:
Structural elucidation relies on:
- Spectroscopic Techniques :
- IR Spectroscopy : Identifies functional groups (e.g., NH₂/NH at 3417 cm⁻¹, C=O at 1635 cm⁻¹) .
- ¹H-NMR : Confirms aromatic protons and substituent environments (e.g., compound 17 in DMSO-d₆: δ 7.48–8.20 ppm) .
- Mass Spectrometry : FAB-MS for molecular ion confirmation (e.g., [M+Na]⁺ at m/z 454) .
- Elemental Analysis : Validates empirical formulas (e.g., C₁₇H₁₃N₅O, calculated vs. observed C: 61.24% vs. 61.12%) .
Advanced: What strategies optimize the biological activity of pyrazolo[3,4-d]pyrimidine derivatives?
Answer:
- Substituent Tuning : Introducing electron-withdrawing groups (e.g., nitro, chloro) enhances EGFR-TK inhibition. For example, compound 17 with 3-amino-4-cyano substituents shows improved activity .
- Hybridization : Combining pyrazolo[3,4-d]pyrimidine with urea (e.g., compound CBS-1 ) increases cytotoxicity (IC₅₀ = 0.87 µM vs. doxorubicin) by inducing caspase-3 activation and suppressing NF-κB .
- In Vivo Validation : Xenograft models (e.g., A549 lung adenocarcinoma) assess tumoricidal efficacy, requiring dose optimization and PK/PD profiling .
Q. Table 2: Biological Activity of Select Derivatives
| Compound | Target/Model | Activity (IC₅₀) | Mechanism |
|---|---|---|---|
| CBS-1 | A549 (in vitro) | 0.87 µM | Caspase-3 activation |
| 13a | MCF7 (in vitro) | 12.4 µM | Cell cycle arrest |
| 17 | EGFR-TK | Not reported | Competitive inhibition |
Advanced: How can structure-activity relationship (SAR) studies resolve contradictions in biological data?
Answer:
- Bioisosteric Replacement : Replacing benzamide with fluorobenzamide (e.g., compound in ) improves metabolic stability without compromising target binding .
- Positional Isomerism : Nitro group placement (meta vs. para) affects solubility and kinase selectivity. For example, 3-nitro derivatives show higher specificity for tyrosine kinases .
- Computational Modeling : Docking studies (e.g., using AutoDock Vina) rationalize discrepancies in IC₅₀ values by analyzing binding pocket interactions .
Advanced: What experimental designs address discrepancies in spectral data during characterization?
Answer:
- Multi-Technique Validation : Combine ¹H-NMR, ¹³C-NMR, and HSQC to resolve overlapping signals (e.g., aromatic protons in compound 10a-e ) .
- Isotopic Labeling : Use ¹⁵N-labeled intermediates to track nitrogen environments in pyrimidine rings .
- X-ray Crystallography : Resolve ambiguities in substituent positions (e.g., planar vs. non-planar pyrazolo[3,4-d]pyrimidine systems in ) .
Advanced: How are in vivo models designed to evaluate pharmacokinetic and toxicity profiles?
Answer:
- Dose Escalation Studies : Administer compound CBS-1 at 10–50 mg/kg in nude mice to establish maximum tolerated dose (MTD) .
- Toxicokinetics : Monitor plasma concentrations via LC-MS/MS and assess liver/kidney biomarkers (AST, ALT, creatinine) .
- Tumor Volume Metrics : Use caliper measurements and PET imaging to quantify regression in xenografts .
Advanced: What methodologies analyze conflicting data in enzyme inhibition assays?
Answer:
- Kinetic Assays : Determine inhibition mode (competitive vs. non-competitive) via Lineweaver-Burk plots (e.g., EGFR-TK inhibition by compound 17 ) .
- Selectivity Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .
- Statistical Validation : Use ANOVA to compare replicate data (n ≥ 3) and address outliers in dose-response curves .
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